3,3-difluoro-2-methylpropan-1-ol
Description
3,3-Difluoro-2-methylpropan-1-ol (C₄H₈F₂O) is a fluorinated secondary alcohol with a molecular weight of 110.05 g/mol. Its structure features two fluorine atoms at the C3 position and a methyl group at C2, contributing to its unique steric and electronic properties. The SMILES notation is CC(CO)C(F)F, and its InChIKey is LVDIZMUAQNVFOZ-UHFFFAOYSA-N . Collision cross-section (CCS) data for adducts such as [M+H]⁺ (122.3 Ų) and [M+Na]⁺ (130.4 Ų) have been computationally predicted, though experimental validation remains absent in the literature .
Properties
CAS No. |
1426579-95-4 |
|---|---|
Molecular Formula |
C4H8F2O |
Molecular Weight |
110.10 g/mol |
IUPAC Name |
3,3-difluoro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H8F2O/c1-3(2-7)4(5)6/h3-4,7H,2H2,1H3 |
InChI Key |
LVDIZMUAQNVFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Difluoro-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-difluoro-2-methylpropene with water in the presence of a strong acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the double bond of the alkene reacts with water to form the alcohol.
Another method involves the reduction of 3,3-difluoro-2-methylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the aldehyde group to a primary alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (3,3-difluoro-2-methylpropanal) or carboxylic acid (3,3-difluoro-2-methylpropanoic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 3,3-difluoro-2-methylpropane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride (3,3-difluoro-2-methylpropyl chloride).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 3,3-Difluoro-2-methylpropanal, 3,3-difluoro-2-methylpropanoic acid.
Reduction: 3,3-Difluoro-2-methylpropane.
Substitution: 3,3-Difluoro-2-methylpropyl chloride.
Scientific Research Applications
3,3-Difluoro-2-methylpropan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Pharmaceuticals: The compound’s fluorinated nature makes it a potential candidate for drug development, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
Agriculture: It can be used in the synthesis of agrochemicals, including herbicides and pesticides, where fluorinated compounds often exhibit improved efficacy and environmental stability.
Materials Science: The compound is used in the development of fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3-difluoro-2-methylpropan-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions to form desired products. In pharmaceuticals, the presence of fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its electronic properties and binding affinity.
Comparison with Similar Compounds
Key Differences :
- The trifluoro analog has three fluorine atoms at C3, increasing electronegativity and lipophilicity compared to the difluoro compound.
- Higher fluorine content raises the boiling point (109 °C vs. unavailable data for the difluoro compound) and density (1.176 g/cm³ vs. unmeasured for the difluoro analog).
3-Amino-2,2-difluoropropan-1-ol
- CAS No.: 155310-11-5
- Molecular Formula: C₃H₇F₂NO
- Key Feature: Replaces the methyl group with an amino (-NH₂) group at C2 .
Key Differences :
- The amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the methyl-substituted difluoro compound.
- No physical property data (e.g., boiling point, density) are available for direct comparison.
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
Key Differences :
- The diethylamino and dimethyl groups reduce polarity, lowering the density (0.875 g/cm³) compared to fluorinated analogs.
- Higher flash point (73.9 °C) suggests reduced flammability relative to smaller fluorinated alcohols.
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
Key Differences :
Research Findings and Limitations
Biological Activity
3,3-Difluoro-2-methylpropan-1-ol is a fluorinated alcohol that has garnered interest due to its unique chemical properties and potential biological activities. The presence of fluorine atoms in its structure enhances its stability and reactivity, making it a candidate for various applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and potential therapeutic implications.
Molecular Formula and Structure
- Chemical Formula : CHFO
- CAS Number : 2098097-57-3
The compound features a dimethylpropane backbone with two fluorine atoms attached to the carbon chain, along with a hydroxyl group. This structure significantly influences its physicochemical properties.
The introduction of fluorine enhances lipophilicity and metabolic stability, which may improve interactions with biological targets compared to non-fluorinated counterparts. The following table summarizes key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 136.13 g/mol |
| Boiling Point | Not specified |
| Solubility in Water | Moderate |
| Log P (octanol-water) | Estimated to be higher due to fluorination |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance binding affinities, potentially influencing enzyme activity and receptor interactions. Ongoing research is investigating its specific mechanisms of action in biochemical pathways.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Potential enzyme modulator | Enhances binding affinities |
| Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol | Antimicrobial properties | Improved efficacy due to fluorination |
| (R)-2-Methyl-3-(trifluoromethyl)phenoxy)propan-1-ol | CFTR potentiator | Higher efficacy than ivacaftor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
